2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate
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Overview
Description
2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate is an organic compound that features a unique structure combining an indane moiety with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate typically involves the reaction of 2-Hydroxy-2,3-dihydro-1H-inden-1-one with thiocyanate reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiocyanate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiocyanate group can be reduced to form an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products:
Oxidation: 2-Oxo-2,3-dihydro-1H-inden-1-yl thiocyanate.
Reduction: 2-Hydroxy-2,3-dihydro-1H-inden-1-yl amine.
Substitution: 2-Hydroxy-2,3-dihydro-1H-inden-1-yl azide or 2-Hydroxy-2,3-dihydro-1H-inden-1-yl methoxy.
Scientific Research Applications
2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate involves its interaction with biological molecules. The thiocyanate group can act as a nucleophile, reacting with electrophilic centers in enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
2-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the thiocyanate group but shares the indane core structure.
2-Hydroxy-2,3-dihydro-1H-inden-1-yl amine: Contains an amine group instead of a thiocyanate group.
2-Hydroxy-2,3-dihydro-1H-inden-1-yl azide: Features an azide group in place of the thiocyanate group.
Uniqueness: The presence of the thiocyanate group in 2-Hydroxy-2,3-dihydro-1H-inden-1-yl thiocyanate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological applications.
Properties
CAS No. |
379668-80-1 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2-hydroxy-2,3-dihydro-1H-inden-1-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,9-10,12H,5H2 |
InChI Key |
PVOPIBUAJMFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)SC#N)O |
Origin of Product |
United States |
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